molecular formula C20H19Cl2N3O3S B11664645 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11664645
M. Wt: 452.4 g/mol
InChI Key: HJJZSFXNORCVPC-UHFFFAOYSA-N
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Description

2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a sulfanyl linkage. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

    Introduction of the sulfanyl group: The oxadiazole derivative is then reacted with a thiol compound, such as thiourea, under basic conditions to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the sulfanyl-oxadiazole intermediate with N-phenyl-N-(propan-2-yl)acetamide using a suitable acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the dichlorophenoxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new therapeutic agents.

Medicine

In the medical field, this compound is being investigated for its potential use as a drug candidate. Its unique structure and biological activity suggest that it may have applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. Additionally, it may interact with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide: This compound is similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide: This compound has a similar core structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19Cl2N3O3S

Molecular Weight

452.4 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C20H19Cl2N3O3S/c1-13(2)25(15-6-4-3-5-7-15)19(26)12-29-20-24-23-18(28-20)11-27-17-9-8-14(21)10-16(17)22/h3-10,13H,11-12H2,1-2H3

InChI Key

HJJZSFXNORCVPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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